molecular formula C10H13BrOZn B3416328 4-Phenoxybutylzinc bromide CAS No. 737797-32-9

4-Phenoxybutylzinc bromide

Cat. No.: B3416328
CAS No.: 737797-32-9
M. Wt: 294.5 g/mol
InChI Key: KDVCZGSEOCBABE-UHFFFAOYSA-M
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Description

4-Phenoxybutylzinc bromide is a useful research compound. Its molecular formula is C10H13BrOZn and its molecular weight is 294.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.94412 g/mol and the complexity rating of the compound is 94.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromozinc(1+);butoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVCZGSEOCBABE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCOC1=CC=CC=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrOZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Importance of Organozinc Reagents in Advanced Organic Synthesis

Evolution and Significance of Functionalized Organozinc Species

The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc (B1219324). For a considerable period, their synthetic applications were somewhat limited compared to the more reactive Grignard and organolithium reagents. uni-muenchen.de However, the landscape of organic synthesis was profoundly changed by the development of methods to prepare functionalized organozinc species. These are organozinc compounds that contain sensitive functional groups, such as esters, nitriles, and ethers, within their structure. sigmaaldrich.com

The ability to incorporate such functionalities without them being destroyed by the reactive metal center is a significant advantage. This tolerance arises from the relatively covalent and less polar nature of the carbon-zinc bond compared to its magnesium or lithium counterparts. uni-muenchen.deorganicreactions.org This key feature allows for the construction of complex, polyfunctional molecules in fewer steps, avoiding the need for cumbersome protection and deprotection strategies. organicreactions.org The evolution of highly activated forms of zinc, such as Rieke® Zinc, and the use of activating agents like lithium chloride have further broadened the scope and efficiency of preparing these valuable reagents directly from functionalized organic halides. uni-muenchen.desigmaaldrich.com

The Role of Organozinc Halides in C-C Bond Formation Methodologies

Organozinc halides, with the general formula RZnX, are workhorses in modern carbon-carbon (C-C) bond formation. Their utility is most prominently showcased in palladium- or nickel-catalyzed cross-coupling reactions, the most famous of which is the Negishi coupling. wikipedia.org This reaction, for which Ei-ichi Negishi was awarded the Nobel Prize in Chemistry in 2010, involves the coupling of an organozinc compound with an organic halide in the presence of a transition metal catalyst. uni-muenchen.dewikipedia.org

The general mechanism of the Negishi coupling involves three key steps: oxidative addition of the organic halide to the low-valent transition metal catalyst, transmetalation of the organic group from zinc to the metal center, and reductive elimination to form the new C-C bond and regenerate the catalyst. illinois.edu

A significant advantage of using organozinc halides in these transformations is their exceptional functional group compatibility. sigmaaldrich.com Reactions can be carried out in the presence of a wide array of functional groups that would be incompatible with more reactive organometallics. sigmaaldrich.com This has made the Negishi coupling a powerful tool in the total synthesis of complex natural products and in the pharmaceutical industry. wikipedia.org Furthermore, the development of sophisticated ligands for the transition metal catalysts has enabled the coupling of a wide variety of sp-, sp2-, and sp3-hybridized carbon centers, including secondary alkyl groups, with high efficiency and selectivity. organic-chemistry.orgnih.gov

Specific Focus on 4-Phenoxybutylzinc Bromide within the Organozinc Reagent Class

This compound is a prime example of a functionalized organozinc halide. Its structure incorporates a flexible four-carbon alkyl chain, a terminal zinc-bromide moiety, and a phenoxy group. The presence of the ether linkage within the molecule highlights the key advantages of organozinc chemistry.

Table 1: Properties of this compound
PropertyValue
Chemical Formula C10H13BrOZn
Molecular Weight 282.59 g/mol
CAS Number 737797-32-9
Structure Ph-O-(CH2)4-ZnBr
Note: Experimental physical and chemical property data for this compound is not widely available in published literature. The properties listed are based on its chemical structure and known characteristics of similar organozinc halides.

The synthesis of this compound would typically be achieved through the direct insertion of activated zinc metal into the carbon-bromine bond of 4-phenoxybutyl bromide. This precursor is commercially available or can be synthesized from phenol (B47542) and 1,4-dibromobutane (B41627). The reaction to form the organozinc reagent is generally performed in an aprotic solvent like tetrahydrofuran (B95107) (THF).

While specific research detailing the reactivity of this compound is not extensively documented in publicly available literature, its behavior can be confidently predicted based on the well-established principles of organozinc chemistry. As a functionalized alkylzinc bromide, it would be an excellent nucleophile in Negishi cross-coupling reactions. For instance, it could be coupled with a variety of aryl, heteroaryl, or vinyl halides and triflates to introduce the 4-phenoxybutyl group into a target molecule.

Table 2: Potential Applications of this compound in C-C Bond Formation
Reaction TypeCoupling PartnerPotential Product
Negishi CouplingAryl Bromide (Ar-Br)Ar-(CH2)4-O-Ph
Negishi CouplingVinyl Halide (R-CH=CH-X)R-CH=CH-(CH2)4-O-Ph
AcylationAcyl Chloride (R-COCl)R-CO-(CH2)4-O-Ph
This table illustrates hypothetical, yet highly probable, transformations based on the known reactivity of similar organozinc reagents.

The phenoxy group within this compound is stable under the conditions of its formation and subsequent cross-coupling reactions. This stability is a testament to the mildness and selectivity of organozinc-based methodologies. The ability to use such a pre-functionalized building block streamlines synthetic routes to complex molecules containing diaryl ether or aryloxyalkyl motifs, which are common in pharmaceuticals and materials science.

Synthetic Methodologies for the Preparation of 4 Phenoxybutylzinc Bromide

Direct Insertion Strategies for Zinc into Organic Halides

The most direct pathway for synthesizing organozinc reagents involves the oxidative addition of metallic zinc to an organic halide. nih.gov This method is valued for its convenience. However, the reactivity of standard zinc metal often necessitates activation or specific reaction conditions to achieve efficient conversion.

Standard zinc metal is often sluggish in its reaction with many organic halides. nih.gov To overcome this, highly reactive forms of zinc, such as Rieke® Zinc, are employed. sigmaaldrich.comriekemetals.com Rieke® Zinc is produced by the reduction of a zinc salt, resulting in a highly reactive metal powder that readily undergoes oxidative addition. researchgate.net This enhanced reactivity allows for the direct insertion of zinc into the carbon-bromine bond of 4-phenoxybutyl bromide under mild conditions to generate the corresponding organozinc reagent. riekemetals.com

The use of Rieke® Zinc is particularly advantageous as it tolerates a wide array of functional groups within the organic halide, including the ether linkage present in 4-phenoxybutyl bromide. sigmaaldrich.com The reaction of primary alkyl bromides, such as 4-phenoxybutyl bromide, with Rieke® Zinc in a solvent like tetrahydrofuran (B95107) (THF) typically proceeds to completion within a few hours at room temperature, although the rate can be increased by refluxing. riekemetals.com This process has proven effective enough for the commercial production and sale of 4-Phenoxybutylzinc bromide as a 0.5 M solution in THF. riekemetals.com

Table 1: Reaction Parameters for Rieke Zinc with Alkyl Halides

Reactant TypeTypical Reaction Time (Room Temp)Equivalents of Rieke® Zinc per Equivalent of HalideNotes
Primary Alkyl Bromides3-4 hours1.05 - 1.20Reaction can be accelerated by refluxing. riekemetals.com
Secondary/Tertiary Alkyl BromidesRapid1.05 - 1.10Reaction is typically fast at room temperature. riekemetals.com
Aryl IodidesRapid1.05 - 1.10Readily converted to the organozinc reagent. riekemetals.com

The efficiency of zinc insertion reactions can be dramatically influenced by the choice of solvents and the presence of chemical additives. nih.gov Initially, the synthesis of organozinc reagents often required polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov These solvents were thought to accelerate the oxidative addition of the organohalide to the zinc surface. nih.gov

A significant advancement was the discovery that lithium salts, particularly lithium chloride (LiCl), could activate the reaction, enabling the synthesis to be performed efficiently in less polar solvents like THF. nih.gov Mechanistic studies have revealed that the role of LiCl is to facilitate the solubilization of the organozinc intermediates that form on the surface of the zinc metal. nih.gov This two-step mechanism involves the initial formation of surface-bound organozinc species, followed by their release into the solution, a process accelerated by LiCl. nih.gov The presence of residual salts from the preparation of Rieke Zinc can also impact reactivity and determine whether a monoorganozinc or diorganozinc species is formed. nih.govescholarship.org

Table 2: Influence of Solvents and Additives on Organozinc Synthesis

ComponentExample(s)Primary Role in Reaction MechanismReference
Polar Aprotic SolventDMF, DMSOAccelerates the initial oxidative addition step at the zinc surface. nih.gov
Lithium Salt AdditiveLiClAccelerates the solubilization of organozinc intermediates from the zinc surface into the solution. nih.gov
Common Ethereal SolventTHFServes as the reaction medium, especially effective when used with LiCl. nih.gov

Transmetalation Approaches for this compound Formation

Transmetalation is an alternative and widely used method for preparing organozinc compounds. jst.go.jp This process involves the reaction of a zinc salt with a more reactive organometallic reagent, such as an organolithium or organomagnesium compound. sigmaaldrich.com This approach benefits from the high functional group tolerance of the resulting organozinc reagent compared to its more reactive precursors. wikipedia.org

A common route to this compound involves a two-step sequence. First, an organolithium or Grignard (organomagnesium) reagent is prepared from 4-phenoxybutyl bromide. This highly reactive intermediate is then treated with a zinc halide, such as zinc bromide (ZnBr₂), in a transmetalation reaction. google.com The exchange of the more electropositive lithium or magnesium for zinc yields the desired, less reactive, and more selective this compound. wikipedia.org This method is particularly useful because it allows for the formation of the organozinc reagent from precursors that are often easier to prepare. sigmaaldrich.com The use of iPrMgCl·LiCl, known as a "turbo-Grignard" reagent, can facilitate the initial formation of the magnesium reagent from the corresponding halide. researchgate.net

Table 3: Transmetalation from Organolithium/Organomagnesium Precursors

Step 1: Precursor FormationStep 2: Transmetalation ReactionFinal Product
4-Phenoxybutyl-Li4-Phenoxybutyl-Li + ZnBr₂ →4-Phenoxybutyl-ZnBr + LiBr
4-Phenoxybutyl-MgBr4-Phenoxybutyl-MgBr + ZnBr₂ →4-Phenoxybutyl-ZnBr + MgBr₂

The halogen-zinc exchange reaction provides a milder alternative for preparing functionalized organozinc reagents. researchgate.net This method avoids the use of highly reactive organolithium or Grignard reagents. Instead, it employs a less nucleophilic but still reactive organozinc species, such as a triorganozincate (R₃ZnLi) or a dialkylzinc complexed with a lithium alkoxide, to exchange with an organic halide. researchgate.netchemrxiv.org For the synthesis of this compound, this would involve reacting 4-phenoxybutyl iodide or bromide with a suitable zincate complex. The lower reactivity of the C-Zn bond compared to C-Li or C-Mg bonds makes these reagents more tolerant of sensitive functional groups that might be present in the substrate. chemrxiv.org

A sophisticated method for generating specific organozinc reagents involves a hydroboration-transmetalation sequence. wikipedia.orgnih.gov This strategy is particularly useful for creating organozinc compounds from alkene precursors. For this compound, the synthesis would begin with the hydroboration of 4-phenoxy-1-butene. This reaction, often catalyzed by transition metals, forms a 4-phenoxybutylborane intermediate. mmcmodinagar.ac.inrsc.org Subsequently, this organoborane is treated with a dialkylzinc reagent, such as diethylzinc (B1219324) or diisopropylzinc, which undergoes a boron-zinc exchange to furnish the final this compound. wikipedia.orgrsc.org This sequence offers excellent control over regioselectivity and can be adapted for stereoselective syntheses. nih.govrsc.org

Chemo- and Regioselective Synthesis of Precursors to this compound

The synthesis of precursors for this compound, primarily 4-phenoxybutyl halides, hinges on achieving high levels of chemo- and regioselectivity. The principal synthetic route involves the O-alkylation of phenol (B47542) with a suitable four-carbon electrophile, such as 1,4-dibromobutane (B41627). Regioselectivity in this context refers to the exclusive alkylation of the phenolic oxygen atom over any potential C-alkylation of the aromatic ring. Chemoselectivity is crucial for preventing over-alkylation, where the desired monosubstituted product, 4-phenoxybutyl bromide, could react further to yield the undesired byproduct, 1,4-diphenoxybutane. Control over reaction conditions and stoichiometry is therefore paramount.

Synthesis of 4-Phenoxybutyl Halides (e.g., from phenol and n-butyl bromide precursors)

The most common and direct method for synthesizing 4-phenoxybutyl bromide is through a Williamson-type ether synthesis, reacting phenol with 1,4-dibromobutane. rsc.org This reaction is typically performed in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion.

A notable method aims to achieve a green synthesis by using water as a solvent, which circumvents the need for toxic and hazardous organic solvents. In this procedure, phenol, 1,4-dibromobutane, and potassium hydroxide (B78521) are reacted in the presence of tetrabutylammonium (B224687) bromide, which acts as a phase-transfer catalyst. The catalyst facilitates the interaction between the aqueous phenoxide salt and the organic halide. A key strategy to ensure chemoselectivity and maximize the yield of the desired 4-phenoxybutyl bromide is to use an excess of 1,4-dibromobutane. This stoichiometric imbalance favors the mono-alkylation product and suppresses the formation of the symmetrical diether, 1,4-diphenoxybutane. rsc.org

Another documented synthesis involves the reaction of a substituted phenol, (E)-4-(phenyldiazenyl)phenol, with 1,4-dibromobutane and potassium carbonate in acetonitrile. rsc.org While the phenol is substituted, the underlying principle of the ether formation remains the same and highlights the versatility of this reaction with different base and solvent systems. The reaction of 4-phenoxybutyl bromide with various phosphites has also been studied, indicating its utility as a stable and accessible reagent. chinesechemsoc.orgchinesechemsoc.org

The following table summarizes representative conditions for the synthesis of 4-phenoxybutyl halides.

Table 1: Synthetic Conditions for 4-Phenoxybutyl Halides

Reactants Base Catalyst/Solvent Key Conditions Product Ref.
Phenol, 1,4-Dibromobutane Potassium Hydroxide Tetrabutylammonium Bromide / Water Phase-transfer catalysis 4-Phenoxybutyl bromide
(E)-4-(phenyldiazenyl)phenol, 1,4-Dibromobutane Potassium Carbonate Acetonitrile Reflux (E)-1-(4-(4-bromobutoxy)phenyl)-2-phenyldiazene rsc.org

Stereochemical Control in Precursor Synthesis

The standard precursor, 4-phenoxybutyl bromide, is an achiral molecule as it lacks any stereogenic centers. Therefore, its synthesis from achiral starting materials like phenol and 1,4-dibromobutane does not require considerations of stereochemical control.

However, the principles of stereocontrolled synthesis become critical when considering the preparation of chiral analogues of this precursor, which may be required for the synthesis of more complex, stereochemically defined target molecules. unipv.it If a substituent were present on the butyl chain, creating a chiral center, a stereoselective synthesis would be necessary to obtain a specific enantiomer or diastereomer.

Several strategies can be employed to achieve stereochemical control in such hypothetical syntheses:

Use of Chiral Starting Materials: One could start from a commercially available chiral building block. For example, a synthesis could commence from a chiral derivative of butanediol. The stereocenter in the starting material would be carried through the synthetic sequence to the final halide precursor.

Asymmetric Reactions: A stereocenter could be introduced using an asymmetric reaction. For instance, the asymmetric reduction of a ketone precursor could establish a chiral alcohol, which is then converted to the corresponding halide.

Stereospecific Reactions: Reactions that proceed with a defined stereochemical outcome, such as an SN2 displacement, are fundamental for controlling stereochemistry. nih.gov For example, a chiral alcohol can be converted to a tosylate or mesylate, which can then be displaced by a halide ion in an SN2 reaction, resulting in an inversion of configuration at the chiral center. nih.gov Similarly, the regioselective and stereoselective ring-opening of a chiral epoxide by a nucleophile is a powerful method for constructing stereodefined structures. nih.govresearchgate.net

While not directly applicable to the synthesis of unsubstituted 4-phenoxybutyl bromide, these stereochemical strategies are indispensable in modern organic synthesis for creating structurally complex molecules with precise three-dimensional arrangements. unipv.itresearchgate.net

Reactivity and Mechanistic Aspects of 4 Phenoxybutylzinc Bromide in Cross Coupling Reactions

Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Phenoxybutylzinc Bromide

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the efficient construction of C-C bonds. researchgate.netnih.gov The general mechanism for these reactions, including the Negishi coupling, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgyoutube.com In the context of this compound, a Pd(0) complex first undergoes oxidative addition with an organohalide (R-X) to form a Pd(II) intermediate. This is followed by transmetalation, where the 4-phenoxybutyl group is transferred from zinc to the palladium center. The final step, reductive elimination, forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst. nobelprize.org

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organohalide or triflate, first reported by Ei-ichi Negishi. synarchive.com This reaction is particularly powerful for forming C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds due to the high functional group tolerance of organozinc reagents.

The formation of a bond between a C(sp²) center (from an aryl or vinyl halide) and a C(sp³) center (from an alkyl organometallic reagent) is a cornerstone of medicinal and materials chemistry. nih.gov Methodologies involving primary alkylzinc halides like this compound are well-established. These reactions typically proceed with high efficiency and are compatible with a wide array of functional groups on the aryl or vinyl halide partner, including esters, nitriles, and ketones. nih.govorganic-chemistry.org For primary alkyl groups, the Negishi coupling is considered one of the most reliable methods. nih.gov The reaction of this compound with various aryl bromides or activated aryl chlorides provides direct access to 1-aryl-4-phenoxybutane derivatives. A significant challenge in these couplings is the potential for β-hydride elimination from the alkyl-palladium intermediate, which can lead to undesired side products. nih.gov However, the use of appropriate ligands effectively suppresses this pathway for primary alkylzinc reagents.

Table 1: Representative C(sp²)-C(sp³) Negishi Coupling Reactions This table illustrates the versatility of the Negishi coupling for primary alkylzinc reagents with various aryl halides. The reactivity shown is directly applicable to this compound.

Aryl Halide Catalyst/Ligand System Product Type Typical Yield Reference
4-Bromobenzonitrile Pd(OAc)₂ / CPhos 4-(4-Phenoxybutyl)benzonitrile High nih.govorganic-chemistry.org
Methyl 4-bromobenzoate Pd(OAc)₂ / CPhos Methyl 4-(4-phenoxybutyl)benzoate High nih.gov
2-Bromopyridine (B144113) Pd₂(dba)₃ / XPhos 2-(4-Phenoxybutyl)pyridine Good-High nih.gov
4-Chloroacetophenone Pd(OAc)₂ / CPhos 1-(4-(4-Phenoxybutyl)phenyl)ethanone High nih.govorganic-chemistry.org

The palladium-catalyzed cross-coupling of two distinct C(sp³)-hybridized centers is significantly more challenging than C(sp²)-C(sp³) coupling. rsc.orgnih.gov The primary hurdles include slower rates of reductive elimination from dialkylpalladium(II) intermediates and the increased propensity for competing β-hydride elimination. rsc.org Despite these challenges, progress has been made through the development of specialized catalytic systems. For the coupling of a primary organozinc reagent like this compound with a primary or secondary alkyl halide, the choice of ligand is critical. The reaction involves the oxidative addition of the Pd(0) catalyst to the alkyl halide, followed by transmetalation with the organozinc reagent to form a dialkylpalladium(II) complex. The subsequent reductive elimination must be faster than β-hydride elimination to afford the desired C(sp³)-C(sp³) coupled product. rsc.org While challenging, methods have been developed for coupling non-activated alkyl electrophiles, showcasing the expanding scope of these transformations. nih.gov

Table 2: Substrate Scope for Palladium-Catalyzed C(sp³)-C(sp³) Coupling This table outlines electrophiles used in C(sp³)-C(sp³) couplings, a reaction type accessible to this compound as the nucleophilic partner.

Alkyl Electrophile Type Catalyst/Ligand System Key Feature Reference
Primary Alkyl Bromides Pd(OAc)₂ / Specialized Phosphines Effective for coupling with organozinc reagents. rsc.org
Secondary Alkyl Iodides Ni-H catalyst / Chiral Ligand Used in enantioselective couplings with alkenyl boronates. nih.gov
Benzyl Bromides Pd(dba)₂ / tBu₃P Efficient coupling with other sp³ centers. rsc.org
Alkyl Bromides (activated) Fe(acac)₃ / TMEDA Iron catalysis offers an alternative to palladium. researchgate.net

Ligand design is paramount in modern transition metal catalysis, as the ligand's properties directly influence the catalyst's reactivity, selectivity, and stability. nih.govnih.gov In palladium-catalyzed cross-couplings involving this compound, the ancillary ligand plays several crucial roles. One of the most significant advances in the last two decades has been the development of sterically bulky dialkylbiarylphosphine ligands (e.g., Buchwald ligands). nih.gov

For C(sp²)-C(sp³) couplings, ligands like CPhos have proven exceptionally effective. nih.govorganic-chemistry.org These bulky and electron-rich ligands promote the desired reductive elimination step from the L-Pd(II)(Aryl)(Alkyl) intermediate while sterically hindering and suppressing the undesired β-hydride elimination pathway. nih.gov The choice of ligand can dramatically affect reaction rates and substrate scope. For instance, comparative studies have shown that CPhos often provides superior yields and selectivity for the coupling of secondary alkylzinc halides compared to other ligands like SPhos or RuPhos, a principle that extends to optimizing reactions with primary reagents like this compound. organic-chemistry.org Theoretical studies have also highlighted that features like ligand-substrate repulsion can be engineered to boost reaction rates and selectivity. nih.gov

Negishi Coupling with Aryl and Vinyl Halides

Nickel-Catalyzed Cross-Coupling Reactions Utilizing this compound

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems. researchgate.net Nickel catalysts can participate in different mechanistic cycles compared to palladium, often involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles and single-electron transfer (SET) pathways. wuxiapptec.com This distinct reactivity profile allows for the coupling of substrates that may be challenging for palladium catalysts. For instance, Ni-catalyzed Negishi couplings of benzylic zinc reagents with aromatic chlorides and tosylates have been successfully demonstrated. researchgate.net The use of this compound in nickel-catalyzed reactions allows for the formation of C-C bonds, often under mild conditions and with broad functional group tolerance. researchgate.net

The field of nickel catalysis is rapidly evolving, with several emerging trends significantly expanding the toolbox for C-C bond formation. nih.gov

One major advancement is reductive cross-electrophile coupling , where two different electrophiles (e.g., an aryl halide and an alkyl halide) are coupled in the presence of a stoichiometric reductant like manganese or zinc powder. wuxiapptec.comorgsyn.org The mechanism is believed to involve the reduction of a Ni(II) precursor to a Ni(0) species, which can then react with the aryl halide. The resulting organonickel(II) intermediate can then react with an alkyl radical, generated separately from the alkyl halide, to form a Ni(III) species that undergoes reductive elimination. wuxiapptec.comorgsyn.org

Another transformative trend is the combination of nickel catalysis with photoredox catalysis. nih.govresearchgate.net In these dual catalytic systems , a photocatalyst absorbs visible light and engages in an electron transfer process to generate a radical from a suitable precursor (such as an alkyl carboxylic acid or alkyl halide). nih.gov This radical is then captured by a nickel complex, entering a catalytic cycle to form the cross-coupled product. nih.gov This approach has enabled the use of new classes of coupling partners and has proven effective for late-stage functionalization in complex molecules. nih.gov These methods offer new pathways for utilizing reagents like this compound or its corresponding halide precursor in novel C-C bond-forming reactions.

Table 3: Comparison of Emerging Ni-Catalyzed Coupling Methods

Method Key Features Typical Coupling Partners Role of Nickel Reference
Reductive Cross-Electrophile Coupling Uses two electrophiles and a stoichiometric reductant (e.g., Mn, Zn). Aryl Halides + Alkyl Halides Cross-coupling catalyst, often cycling through Ni(0)/Ni(II)/Ni(III)/Ni(I) states. wuxiapptec.comorgsyn.org
Ni/Photoredox Dual Catalysis Combines a nickel catalyst with a photocatalyst; driven by visible light. Aryl Halides + Alkyl Radical Precursors (e.g., carboxylic acids, silicates, halides) Cross-coupling catalyst that intercepts a photochemically generated radical. nih.govresearchgate.net

Selective Reactions with Diverse Electrophiles (e.g., C-O bond cleavage)

The reactivity of this compound extends to reactions with a variety of electrophiles, including those that can lead to the cleavage of traditionally robust carbon-oxygen (C-O) bonds. While direct, uncatalyzed C-O bond cleavage by organozinc reagents is challenging, transition-metal-catalyzed systems have emerged as a powerful strategy to achieve this transformation. The phenoxy group in this compound introduces the potential for intramolecular reactions or reactions where the ether linkage itself becomes a target for cleavage under specific catalytic conditions.

Recent advancements in transition-metal-catalyzed C-O bond activation have provided pathways for the functionalization of ethers. In the context of this compound, this could involve nickel or palladium catalysts that facilitate the oxidative addition into the C-O bond of the phenoxy group, followed by subsequent cross-coupling with a suitable partner. The choice of catalyst, ligands, and reaction conditions is crucial in directing the reactivity towards C-O bond cleavage over other potential reaction pathways.

Catalyst SystemElectrophileProduct TypeKey Feature
Nickel/LigandAryl HalideAlkylated AreneC-O bond activation
Palladium/LigandOrganoboron ReagentBiphenyl DerivativeSequential cross-coupling

This table illustrates hypothetical selective reactions involving C-O bond cleavage of a phenoxy ether, a reaction type for which this compound could be a substrate under appropriate catalytic conditions.

Copper-Mediated and Copper-Catalyzed Reactions of this compound

Copper salts have a long-standing history in mediating and catalyzing the reactions of organozinc reagents, offering mild reaction conditions and high functional group tolerance.

Copper-catalyzed conjugate addition, or Michael addition, is a powerful method for C-C bond formation. In this reaction, this compound can be added to α,β-unsaturated carbonyl compounds in the presence of a copper catalyst. The reaction proceeds through the formation of a copper-zinc ate complex, which then delivers the 4-phenoxybutyl group to the β-position of the Michael acceptor. The use of chiral ligands can render this reaction asymmetric, providing access to enantiomerically enriched products.

Michael AcceptorCopper CatalystProductYield (%)
CyclohexenoneCuCN·2LiCl3-(4-Phenoxybutyl)cyclohexanoneHigh
ChalconeCu(OTf)₂/Chiral LigandEnantioenriched 1,3-diphenyl-1-(4-phenoxybutyl)propan-1-oneHigh

This table provides representative examples of copper-catalyzed conjugate addition reactions with organozinc reagents, applicable to this compound.

Copper-mediated carbometalation involves the addition of the organozinc reagent across a carbon-carbon multiple bond, such as an alkyne or allene. For this compound, this reaction would entail its addition to an alkyne in the presence of a copper catalyst, leading to the formation of a vinylzinc species. This intermediate can then be trapped by various electrophiles, allowing for the synthesis of highly substituted alkenes with defined stereochemistry. The regioselectivity and stereoselectivity of the carbometalation are highly dependent on the substrate, the copper source, and the reaction conditions.

Iron-Catalyzed Cross-Coupling Reactions with this compound

Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to those catalyzed by precious metals. These reactions have proven effective for coupling organozinc reagents with a range of electrophiles. This compound can participate in iron-catalyzed cross-coupling reactions with alkyl, alkenyl, and aryl halides. The mechanism is believed to involve low-valent iron species that are generated in situ. While the precise mechanism is still under investigation, it is thought to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

ElectrophileIron CatalystProductKey Advantage
n-Octyl BromideFeCl₃/TMEDA1-Phenoxy-4-dodecaneUse of earth-abundant metal
1-BromostyreneFe(acac)₃1-Phenoxy-4-(2-phenylethenyl)butaneMild reaction conditions
BromobenzeneFeCl₂4-Biphenylyl butyl etherCost-effective

This table showcases the versatility of iron-catalyzed cross-coupling reactions with organozinc reagents like this compound.

Mechanistic Investigations of Transmetalation and Reductive Elimination Steps with this compound

Understanding the fundamental steps of transmetalation and reductive elimination is crucial for optimizing cross-coupling reactions involving this compound.

Transmetalation is the key step where the 4-phenoxybutyl group is transferred from zinc to the transition metal catalyst (e.g., palladium, nickel, or copper). This process can proceed through various mechanisms, often involving a three-center transition state. The nature of the ligands on the transition metal and the solvent can significantly influence the rate and efficiency of this step.

Reductive elimination is typically the final, product-forming step in the catalytic cycle, where the cross-coupled product is released from the metal center, and the catalyst is regenerated in a lower oxidation state. The geometry of the metal complex is critical, with cisoidal ligands being predisposed to undergo reductive elimination.

Spectroscopic Characterization of Reaction Intermediates (e.g., via NMR, ESI-MS)

The elucidation of reaction mechanisms in cross-coupling reactions heavily relies on the identification and characterization of transient intermediates. While specific spectroscopic data for reaction intermediates involving this compound are not extensively documented in the current literature, valuable insights can be extrapolated from studies on analogous functionalized organozinc reagents. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) have proven instrumental in this regard. uni-muenchen.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies on Negishi cross-coupling reactions have been pivotal in understanding the nature of the active catalyst and the transmetalation step. For instance, in related systems, changes in the chemical shifts of the protons and carbons adjacent to the zinc-bearing carbon upon addition of a palladium catalyst can signify the formation of a Pd-C bond. In the case of this compound, one would anticipate shifts in the signals of the methylene (B1212753) groups in the butyl chain upon transmetalation to a palladium center.

Kinetic analysis using NMR spectroscopy has also been employed to probe the decomposition pathways of organozinc reagents. chemrxiv.org For ether-containing organozinc species, the stability of the C-Zn bond and potential side reactions could be monitored by tracking the appearance of new signals over time.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for detecting charged intermediates in a catalytic cycle. In the context of Negishi reactions, ESI-MS has been used to identify higher-order zincate species, which are thought to be involved in the transmetalation process. uni-muenchen.de For a reaction involving this compound, one could hypothesize the detection of ions corresponding to the organozinc reagent itself, as well as complexes formed with the palladium catalyst and potentially halide additives. The observation of such species would provide direct evidence for the key intermediates in the catalytic cycle.

Spectroscopic TechniquePotential Observable Intermediates with this compoundExpected Information
¹H and ¹³C NMR Transmetalated Palladium(II) complex: [Pd(4-phenoxybutyl)(L)₂X]Shift in methylene signals of the butyl chain, confirming C-Pd bond formation.
Oxidative addition product: [Pd(Ar)(X)(L)₂]Appearance of signals corresponding to the arylpalladium(II) species.
ESI-MS Organozincate species: [(4-phenoxybutyl)ZnBr₂]⁻Confirmation of the presence and structure of the active zincate.
Palladium-substrate complexes: [Pd(4-phenoxybutyl)(L)₂]⁺Identification of key catalytic intermediates.

Influence of Substrate and Catalyst Structure on Reaction Pathways

The outcome of a Negishi cross-coupling reaction is intricately linked to the structure of both the organozinc reagent and the catalyst employed. The presence of the phenoxy group in this compound, although somewhat remote from the reactive C-Zn bond, can exert subtle electronic and steric effects that influence the reaction pathway.

Substrate Structure: The nature of the coupling partner, typically an aryl or vinyl halide, significantly impacts the reaction. Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition, the initial step in the catalytic cycle. Conversely, electron-donating groups can slow this step down. The steric hindrance around the halide on the coupling partner also plays a crucial role, with highly substituted halides often requiring more specialized and bulky ligands on the catalyst to facilitate efficient coupling.

The this compound itself is a primary alkylzinc halide. Primary alkylzinc reagents are generally less prone to β-hydride elimination, a common side reaction that can plague couplings with secondary alkylzinc reagents. organic-chemistry.org However, the ether oxygen in the phenoxy group could potentially coordinate to the palladium center, influencing the geometry and reactivity of the intermediates.

Catalyst Structure: The choice of the palladium catalyst, particularly the ancillary ligands, is paramount in controlling the efficiency and selectivity of the cross-coupling reaction.

Phosphine (B1218219) Ligands: Sterically bulky and electron-rich phosphine ligands, such as the biaryldialkylphosphines developed by Buchwald and others (e.g., SPhos, XPhos, and CPhos), have been shown to be highly effective in promoting the coupling of alkylzinc reagents. organic-chemistry.org These ligands facilitate the reductive elimination step and can suppress unwanted side reactions like β-hydride elimination. organic-chemistry.org For a primary alkylzinc reagent like this compound, such ligands would be expected to promote efficient coupling with a wide range of aryl halides.

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of highly effective ligands for Negishi cross-coupling reactions. Their strong σ-donating ability can stabilize the palladium center and promote efficient catalysis. For the coupling of primary alkyl bromides, palladium catalysts bearing bulky NHC ligands have been shown to be particularly active. chemrxiv.org

The interplay between the substrate and catalyst is critical. For instance, coupling this compound with a sterically hindered aryl bromide would likely necessitate a catalyst with a very bulky ligand to overcome the steric repulsion and facilitate the formation of the desired C-C bond.

Catalyst TypeKey Structural FeatureInfluence on Coupling with this compound
Pd/Biarylphosphine Steric bulk (e.g., CPhos)Promotes reductive elimination, suppresses side reactions, effective for coupling with various aryl halides. organic-chemistry.org
Pd/NHC Strong σ-donation and steric bulkHigh activity for coupling primary alkylzinc reagents.

Strategic Applications of 4 Phenoxybutylzinc Bromide in Complex Molecule Synthesis

Construction of Phenoxy-Functionalized Alkyl Chains in Natural Products Synthesis

The incorporation of long-chain, functionalized alkyl groups is a common challenge in the total synthesis of natural products. 4-Phenoxybutylzinc bromide provides a direct and efficient method for installing a phenoxy-functionalized four-carbon chain. This is particularly relevant in the synthesis of complex polyketides, macrolides, and alkaloids where such ether linkages are integral to their biological activity.

While direct examples in the total synthesis of specific natural products remain to be extensively documented in readily available literature, the principle of its application is clear. The Negishi cross-coupling reaction, a cornerstone of modern synthetic chemistry, allows for the union of this compound with various vinyl or aryl halides and triflates present in complex natural product precursors. wikipedia.org This strategy offers a mild and highly selective method for carbon-carbon bond formation, often proceeding with high yields and tolerance for sensitive functional groups that might be present in the natural product framework.

For instance, in the hypothetical synthesis of a natural product containing a phenoxybutyl side chain attached to an aromatic core, this compound would be an ideal coupling partner for a halogenated aromatic intermediate. The reaction, typically catalyzed by a palladium complex such as Pd(PPh₃)₄, would proceed under relatively gentle conditions, preserving the stereochemistry and functionality of the natural product scaffold.

Application in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The phenoxyalkyl motif is a prevalent feature in a multitude of biologically active compounds and approved drugs. The ability of this compound to introduce this group makes it a valuable reagent in medicinal chemistry for the synthesis of pharmaceutical intermediates and the development of new lead compounds.

A notable application lies in the synthesis of quinoline-based kinase inhibitors. For example, compounds with a 4-phenoxy-quinoline scaffold have been identified as potent inhibitors of c-Met kinase, a target in cancer therapy. The synthesis of these molecules can involve the coupling of a halogenated quinoline (B57606) precursor with this compound via a Negishi cross-coupling reaction. This approach provides a convergent and efficient route to these complex pharmaceutical targets.

Late-stage functionalization of existing drug molecules is another area where this compound can be applied. For instance, the modification of a drug like Phenoxybenzamine, an alpha-blocker, could potentially be achieved by creating a derivative that incorporates the 4-phenoxybutyl group through a suitable synthetic handle, although direct SN2 reactions with the corresponding halide are also a possibility. nih.gov

The following table summarizes the types of pharmaceutical intermediates that can be synthesized using this compound:

Intermediate ClassTherapeutic Target (Example)Synthetic Strategy
4-(4-Phenoxybutyl)quinolinesc-Met KinaseNegishi Cross-Coupling
Phenoxybutyl-substituted heterocyclesVarious enzymes and receptorsNegishi Cross-Coupling
Modified existing APIsDrug optimizationLate-stage functionalization via cross-coupling

Utilization in the Preparation of Advanced Materials Precursors

The properties of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), are highly dependent on their molecular structure. The introduction of specific side chains can influence key characteristics like solubility, film morphology, and electronic properties. The 4-phenoxybutyl group, with its combination of a flexible alkyl chain and a rigid aromatic ring, can be strategically incorporated into conjugated polymers and small molecules to tune these properties.

This compound can be utilized in the synthesis of monomers for polymerization. For example, it can be coupled with dihalogenated thiophenes or other aromatic building blocks via Kumada or Negishi-type cross-coupling polymerization. This would lead to the formation of conjugated polymers with pendant 4-phenoxybutyl groups. These side chains can enhance the solubility of the polymer in organic solvents, which is crucial for solution-based processing techniques used in the fabrication of large-area electronic devices. Furthermore, the phenoxy group can influence the intermolecular packing of the polymer chains in the solid state, which in turn affects charge transport properties.

While specific, large-scale industrial applications are not widely reported, the research into functionalized thiophenes and other organic semiconductors suggests the potential for such applications. The synthesis of functionalized 3,4-phenylenedioxythiophenes (PheDOTs) and other thioacenes for organic electronics highlights the importance of side-chain engineering in this field. nih.govnih.gov

Development of Novel Synthetic Routes to Heterocyclic Compounds Incorporating 4-Phenoxybutyl Moieties

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. The development of efficient methods to introduce specific substituents onto these rings is a constant focus of synthetic research. This compound, through the Negishi cross-coupling reaction, provides a powerful tool for the synthesis of a wide variety of 4-phenoxybutyl-substituted heterocycles. wikipedia.org

This methodology is particularly effective for coupling with halogenated pyridines, pyrimidines, thiazoles, and other electron-deficient or electron-rich heterocyclic systems. mit.edu The reaction typically proceeds with high regioselectivity and yield, allowing for the precise placement of the 4-phenoxybutyl group on the heterocyclic core.

For example, the reaction of this compound with 2-bromopyridine (B144113) in the presence of a palladium catalyst would yield 2-(4-phenoxybutyl)pyridine. This reaction can be extended to a wide range of substituted and functionalized halo-heterocycles, providing access to a large library of novel compounds for biological screening or materials testing. The use of highly active palladium catalysts, often in combination with specialized phosphine (B1218219) ligands, has significantly expanded the scope of these reactions to include even less reactive aryl chlorides.

The table below illustrates the versatility of this approach for synthesizing various classes of heterocyclic compounds.

Heterocyclic CoreHalo-Substrate (Example)Product (Example)
Pyridine2-Bromopyridine2-(4-Phenoxybutyl)pyridine
Thiazole2-Bromothiazole2-(4-Phenoxybutyl)thiazole
Quinoline4-Chloroquinoline4-(4-Phenoxybutyl)quinoline
Indole5-Bromoindole5-(4-Phenoxybutyl)indole

Stereoselective and Asymmetric Synthesis Strategies Employing this compound

The control of stereochemistry is paramount in modern organic synthesis, particularly in the preparation of chiral drugs and natural products. While organozinc reagents are generally less reactive than their Grignard or organolithium counterparts, this lower reactivity can be advantageous in achieving high levels of stereoselectivity. Strategies for stereoselective synthesis using this compound can be broadly categorized into those employing chiral auxiliaries and those utilizing chiral catalysts.

Chiral Auxiliaries and Catalysts in Asymmetric Cross-Coupling

Asymmetric cross-coupling reactions offer a powerful method for the synthesis of enantiomerically enriched compounds. In the context of this compound, this can be achieved through the use of a chiral palladium or nickel catalyst. These catalysts, typically complexes of the metal with a chiral phosphine ligand (e.g., BINAP, Josiphos), can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product.

While specific studies detailing the asymmetric cross-coupling of this compound are not abundant, the general principles are well-established for other alkylzinc reagents. The choice of ligand is critical in achieving high enantioselectivity.

Another approach involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate. It directs the approach of the incoming reagent, in this case, the 4-phenoxybutyl group from the organozinc reagent, to one face of the molecule, leading to a diastereoselective reaction. The auxiliary can then be removed to reveal the enantiomerically enriched product.

Diastereoselective Reactions with Chiral Substrates

When this compound reacts with a substrate that already contains a stereocenter, the reaction can proceed with diastereoselectivity. The existing chiral center can influence the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other. This is a common strategy in the synthesis of complex molecules with multiple stereocenters.

For example, the addition of this compound to a chiral aldehyde can lead to the formation of a pair of diastereomeric secondary alcohols. The degree of diastereoselectivity will depend on the nature of the chiral aldehyde and the reaction conditions. Felkin-Anh and Cram chelation models can often be used to predict the major diastereomer formed.

The following table provides a conceptual overview of stereoselective strategies involving this compound.

StrategyDescriptionKey ComponentExpected Outcome
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity in a reaction with a prochiral substrate.Chiral Ligand (e.g., BINAP) on Pd or NiEnantiomerically enriched product
Chiral AuxiliaryTemporary incorporation of a chiral group on the substrate to direct the attack of the nucleophile.Chiral Auxiliary (e.g., Evans oxazolidinone)Diastereomerically enriched product, which upon auxiliary removal yields an enantiomerically enriched product.
Substrate ControlReaction with a substrate that already possesses a stereocenter, leading to diastereoselectivity.Chiral Substrate (e.g., chiral aldehyde)Diastereomerically enriched product

Advanced Methodological Developments and Catalyst Systems for 4 Phenoxybutylzinc Bromide Reactions

Flow Chemistry Applications for the Synthesis and Reactions of 4-Phenoxybutylzinc Bromide

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis. dntb.gov.ua Its application to organometallic chemistry, particularly the generation of often unstable organozinc reagents, offers substantial advantages over conventional batch processing. nih.gov The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, allowing for safer handling of exothermic reactions and precise control over reaction parameters. nih.govacs.org This on-demand synthesis capability mitigates issues related to the instability, exothermicity, and water sensitivity of organozinc halides, which have historically limited their widespread use despite their synthetic versatility. nih.govvapourtec.com

The continuous generation of organozinc halides, such as this compound, can be efficiently achieved by passing a solution of the corresponding organic halide through a heated, packed-bed reactor containing metallic zinc. nih.govacs.org A solution of 4-phenoxybutyl bromide in a suitable solvent, typically tetrahydrofuran (B95107) (THF), is pumped through a column packed with zinc turnings or powder. acs.orgresearchgate.net The temperature of the column is a critical parameter and is carefully controlled to ensure efficient and complete conversion of the bromide to the organozinc reagent. vapourtec.com

This method allows for the on-demand and scalable production of this compound with reproducible concentrations. nih.govresearchgate.net Studies on analogous functionalized alkyl bromides have demonstrated that full conversion can be achieved within a single pass through the reactor, yielding the organozinc reagent as a clean solution ready for subsequent use. acs.orgresearchgate.net For instance, flowing ethyl bromoacetate (B1195939) through a zinc column produces the corresponding organozinc solution at a rate of 30-50 mL per hour, a technique directly applicable to precursors like 4-phenoxybutyl bromide. nih.govvapourtec.com The use of activators, such as lithium chloride (LiCl), can significantly enhance the rate of zinc insertion, particularly for less reactive organic halides. organic-chemistry.org

Table 1: Illustrative Conditions for Continuous Flow Generation of Functionalized Organozinc Halides

Organic Halide Precursor Solvent Residence Time Temperature (°C) Yield of Organozinc Reagent (%)
Ethyl bromoacetate THF 2 min 40 >95
Benzyl bromide THF 5 min 25-50 ~92
4-Bromobutyronitrile THF 3 min 45 ~90

This table presents typical conditions for the flow generation of various functionalized organozinc bromides, analogous to the synthesis of this compound. Data compiled from representative studies in the field. acs.orgnih.gov

A major advantage of continuous flow technology is the ability to "telescope" reactions, where the output stream from one reactor is fed directly into a second reactor for a subsequent transformation. researchgate.net The freshly prepared solution of this compound can be immediately coupled with an aryl halide or another electrophile in a downstream flow reactor, typically for a Negishi cross-coupling reaction. acs.orgresearchgate.net

In a typical setup, the stream containing this compound is mixed with a second stream containing an aryl halide and a palladium catalyst. This combined stream then enters a heated coil or microreactor where the cross-coupling reaction occurs. This in-situ, or one-pot, approach is highly efficient as it uses the reactive organometallic species immediately upon its formation, minimizing degradation and by-product formation. organic-chemistry.orgnih.gov This integrated approach has been successfully applied to generate a diverse library of compounds by coupling various in-situ generated organozinc reagents with different aryl halides. researchgate.net The entire process, from reagent generation to purification, can be automated, providing a streamlined and efficient production line for complex molecules. researchgate.net

Electrochemistry in the Generation and Transformation of this compound

Electrochemical methods offer a powerful and sustainable alternative for generating reactive species in organic synthesis. The direct electrochemical reduction of organic halides at a cathode can generate radical or anionic intermediates that can then react with a metallic anode (a "sacrificial anode") to form organometallic reagents.

While specific studies on the electrochemical generation of this compound are not extensively documented, the underlying principles are well-established. The electrochemical reduction of an alkyl bromide like 4-phenoxybutyl bromide at a cathode in the presence of a zinc anode would lead to the formation of the desired organozinc reagent. This process avoids the need for chemical reductants and can often be performed under mild conditions. The generation of aryl and alkylzinc reagents using a sacrificial zinc or magnesium anode for use in Negishi couplings has been reported, demonstrating the feasibility of this approach. organic-chemistry.org

Furthermore, electrochemistry can be applied to the transformation of the C-Br bond. For instance, the electrochemical activation of alkyl bromides can generate alkyl radicals, which could then be trapped by a suitable zinc species. nih.gov Conversely, the bromide component of the organozinc reagent itself has electrochemical relevance. The oxidation of bromide to bromine at an anode is a known electrochemical process, which could potentially be part of a redox-neutral reaction cycle. nih.gov The development of bromide-mediated silane (B1218182) oxidation as a counter-electrode process in reductive electrosynthesis showcases the versatility of bromide electrochemistry in enabling challenging transformations in both batch and flow systems.

Development of Green Chemistry Approaches for Reactions Involving this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. sigmaaldrich.comdergipark.org.tr For reactions involving this compound, these efforts primarily focus on minimizing solvent waste and enabling the reuse of expensive catalysts.

Traditional Negishi couplings and organozinc syntheses are often performed in volatile and hazardous organic solvents like THF. organic-chemistry.org A significant green advancement is the development of solvent-free or low-solvent reaction conditions. Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to initiate reactions, has been successfully applied to Negishi cross-couplings. nih.govpharmafeatures.com In a one-pot mechanochemical process, an alkyl halide can be milled with metallic zinc to generate the organozinc reagent, followed by the addition of an aryl halide and a palladium catalyst to complete the coupling, all without bulk solvent. nih.gov This technique has been shown to be effective for a broad scope of C(sp³)–C(sp²) couplings. nih.gov

Another approach involves replacing traditional solvents with more environmentally benign alternatives. sigmaaldrich.com For example, 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources like corncobs, has been identified as a greener alternative to THF for many organometallic reactions, including Grignard and Negishi couplings. sigmaaldrich.com In some cases, reactions can be performed in water using surfactants or nonionic amphiphiles that create micellar environments where the coupling reaction can proceed efficiently, even at room temperature. organic-chemistry.org

The palladium catalysts used in Negishi cross-coupling reactions are often expensive and can leave trace metal impurities in the final product. Developing systems where the catalyst can be recovered and reused is a key goal of green chemistry. This is typically achieved by immobilizing the palladium catalyst on a solid support, creating a heterogeneous catalyst.

For flow chemistry applications, the palladium catalyst can be packed into a cartridge or immobilized on the inner walls of the flow reactor. The reactant streams flow through this catalytic zone, and the product emerges without being contaminated by the catalyst, which remains in the reactor for subsequent runs. The development of a chiral heterogeneous palladium nanoparticle (Pd NP) catalyst for a multi-step continuous-flow synthesis demonstrates the potential of this approach for efficient and reusable catalysis. rsc.org Such systems not only reduce costs and environmental waste associated with the precious metal but also simplify product purification.

Heterogeneous Catalysis for Reactions of this compound (e.g., Pd/C)

The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, presents significant advantages in organic synthesis, including simplified product purification, reduced metal contamination of the final products, and the potential for catalyst recycling. wikipedia.org Palladium on carbon (Pd/C) is a widely used and commercially available heterogeneous catalyst that has been explored in various cross-coupling reactions.

While homogeneous palladium catalysts are more commonly employed for Negishi-type couplings involving organozinc reagents, the application of Pd/C to reactions of this compound is a pertinent area of investigation. The general mechanism for cross-coupling reactions catalyzed by heterogeneous palladium catalysts is often debated. It is believed to proceed not entirely on the surface of the solid support, but rather through the leaching of active palladium species into the solution phase, which then participate in the catalytic cycle in a homogeneous fashion. wikipedia.org This cycle would involve the standard steps of oxidative addition, transmetalation with this compound, and reductive elimination to afford the desired coupled product. An effective heterogeneous system would then recapture the palladium species onto the support, allowing for its reuse. wikipedia.org

Research into the Negishi cross-coupling of unactivated alkyl halides has demonstrated the utility of palladium-based catalysts, achieving good yields with a variety of functional groups. organic-chemistry.org While these studies often utilize homogeneous catalysts, the principles can be extended to the development of heterogeneous systems. For instance, a study on the cross-coupling of primary alkyl iodides, bromides, and chlorides with organozinc halides highlighted the effectiveness of a Pd/trialkylphosphine catalyst system. organic-chemistry.org The development of a supported version of such a catalyst could pave the way for a recyclable system for reactions involving this compound.

The following table illustrates representative conditions for palladium-catalyzed cross-coupling reactions of organozinc reagents with aryl halides, which could be adapted for this compound using a heterogeneous Pd/C catalyst.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions Adaptable for this compound with Heterogeneous Catalysts

Organozinc ReagentCoupling PartnerCatalyst System (Analogous)SolventTemperature (°C)Yield (%)Reference
Alkylzinc HalideAryl BromidePd₂(dba)₃ / PCyp₃THF/NMP80Good organic-chemistry.org
Secondary Alkylzinc HalideAryl BromidePd(OAc)₂ / CPhosTHFAmbientHigh nih.govmit.edu
Alkylzinc HalideAryl ChloridePd₂(dba)₃ / PCyp₃THF/NMP80Good organic-chemistry.org

Challenges in using heterogeneous catalysts like Pd/C for Negishi reactions include potential catalyst deactivation through aggregation of palladium nanoparticles and the need to optimize reaction conditions to balance catalytic activity with minimizing metal leaching. wikipedia.org Future research in this area would focus on designing more robust supported palladium catalysts with enhanced stability and recyclability for the efficient cross-coupling of this compound.

Mechanochemical Approaches for Reactions of this compound

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and environmentally benign synthetic tool. colab.ws By conducting reactions in a ball mill, often in the absence of a solvent or with minimal amounts of liquid, mechanochemistry can lead to higher yields, shorter reaction times, and access to novel reactivity. thieme-connect.comhokudai.ac.jp

The application of mechanochemistry to the synthesis and subsequent reactions of this compound is a promising avenue. Research has demonstrated the feasibility of generating organozinc reagents through the mechanochemical activation of zinc metal with organic halides. thieme-connect.com This solvent-free method can be integrated into a one-pot process where the freshly prepared organozinc reagent undergoes a palladium-catalyzed Negishi cross-coupling with an aryl halide under the same mechanochemical conditions. thieme-connect.com

A typical procedure would involve milling 4-phenoxybutyl bromide with zinc powder, a palladium catalyst (such as Pd-PEPPSI-iPent), and a liquid additive like dimethylacetamide (DMA) in a mixer mill. thieme-connect.com The mechanical energy facilitates the oxidative addition of the organic halide to the zinc surface, forming this compound in situ. The subsequent addition of an aryl halide to the milling jar allows for the cross-coupling reaction to proceed, yielding the desired product. This approach circumvents the need for pre-synthesis and isolation of the often-sensitive organozinc reagent. wikipedia.org

The table below outlines plausible conditions for the mechanochemical synthesis and subsequent one-pot cross-coupling of this compound, based on reported methodologies for similar organozinc compounds. thieme-connect.com

Table 2: Plausible Conditions for One-Pot Mechanochemical Synthesis and Cross-Coupling of this compound

StepReagents and ConditionsPurposeReference
1. Organozinc Formation4-Phenoxybutyl bromide, Zinc powder (20-30 mesh), DMA (1.5 equiv), Mixer mill (30 Hz)In situ generation of this compound thieme-connect.com
2. Cross-CouplingAryl halide (e.g., Aryl bromide), Pd-PEPPSI-iPent (1 mol%), TBAB (1.5 equiv), Mixer mill (30 Hz)Coupling of the organozinc reagent with the aryl halide thieme-connect.com

The mechanochemical approach offers several advantages for reactions involving this compound. It minimizes waste by eliminating bulk solvents, can enhance reaction rates, and may provide a safer alternative for handling air- and moisture-sensitive reagents. The development of such solid-state protocols is in line with the principles of green chemistry and offers a scalable and efficient method for the synthesis of complex molecules derived from this compound. rsc.orgresearchgate.net

Computational and Theoretical Insights into the Reactivity and Structure of 4 Phenoxybutylzinc Bromide

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a principal computational method for investigating the electronic structure and bonding in organometallic compounds like 4-phenoxybutylzinc bromide. nih.gov DFT calculations allow for the determination of various molecular properties, including geometry, bond energies, and electronic charge distribution, which are crucial for understanding the reagent's reactivity.

The carbon-zinc (C-Zn) bond is a key feature of organozinc reagents, and its nature significantly influences their reactivity. nih.gov DFT studies on analogous organozinc halides reveal that the C-Zn bond possesses a highly covalent character. nih.gov For this compound, the electron-withdrawing nature of the phenoxy group, transmitted through the butyl chain, can subtly modulate the electronic properties of the C-Zn bond. This influence can be quantified through DFT calculations of atomic charges and bond orders.

Solvation plays a critical role in the structure and reactivity of organozinc reagents. chemrxiv.orgchemrxiv.orgresearchgate.net DFT calculations, often combined with continuum solvent models or explicit solvent molecules, are employed to model the interaction between this compound and solvent molecules, such as tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME). These studies have shown that solvent coordination to the zinc center can significantly impact the geometry and electronic structure of the reagent, influencing its aggregation state and reactivity in solution. chemrxiv.orgrsc.org For instance, the coordination of THF to the zinc atom in organozinc halides leads to a tetracoordinate zinc center, which affects the lability of the halide and the nucleophilicity of the organic group.

Table 1: Calculated Bond Parameters for a Model Organozinc Halide in Different Solvents
SolventZn-C Bond Length (Å)Zn-Br Bond Length (Å)
Gas Phase1.952.35
THF1.972.40
DME1.982.42

Note: The data in the table is hypothetical and for illustrative purposes, based on general trends observed in computational studies of organozinc halides.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling provides invaluable insights into the mechanisms of reactions involving this compound, particularly in cross-coupling reactions. By mapping out the potential energy surface, identifying intermediates, and locating transition states, these studies can elucidate the factors that govern reaction outcomes.

Mechanism of Transmetalation in Cross-Coupling

A critical step in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, is transmetalation, where the organic group is transferred from the zinc reagent to the palladium catalyst. wikipedia.orgyoutube.com Computational studies have been instrumental in unraveling the intricate details of this process. For the reaction of this compound with a palladium(II) complex, DFT calculations can model the formation of a bridged intermediate where the zinc and palladium centers are linked by the bromide and the phenoxybutyl group.

The generally accepted mechanism for Negishi coupling involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org However, computational studies have revealed more complex pathways, including the potential for a second transmetalation step that can lead to homocoupling products. nih.govresearchgate.net By calculating the energy barriers for these competing pathways, it is possible to predict the conditions that would favor the desired cross-coupling product.

Factors Influencing Regio- and Stereoselectivity

While this compound itself does not possess stereocenters or multiple reactive sites that would lead to issues of regio- or stereoselectivity in simple cross-coupling reactions, computational studies on related, more complex organozinc reagents have provided general principles that are applicable. For instance, in cases where the organic partner in the cross-coupling has multiple potential reaction sites, DFT calculations can be used to predict the regioselectivity by comparing the activation energies for the different possible reaction pathways.

Similarly, for reactions involving chiral organozinc reagents or chiral catalysts, computational modeling can explain the origins of enantioselectivity. By modeling the transition states for the formation of the different stereoisomers, the energetic differences that lead to the observed enantiomeric excess can be determined. These insights are crucial for the rational design of more selective catalysts.

Prediction of Novel Reactivity and Catalyst Design

Computational chemistry is not only a tool for explaining observed reactivity but also a powerful engine for predicting new chemical transformations and designing more efficient catalysts. dokumen.pub By computationally screening libraries of potential substrates and catalysts, researchers can identify promising candidates for experimental investigation.

In the context of this compound, computational methods could be used to explore its reactivity with a wide range of electrophiles beyond the standard cross-coupling partners. For example, the feasibility of its participation in other types of C-C bond-forming reactions could be assessed by calculating the thermodynamics and kinetics of hypothetical reaction pathways.

Furthermore, computational catalyst design is a burgeoning field. By understanding the key interactions in the transition state of a catalytic cycle, such as the Negishi coupling, new ligands for the palladium catalyst can be designed in silico to enhance its activity, stability, and selectivity. For instance, modifications to the steric and electronic properties of phosphine (B1218219) ligands can be systematically evaluated through DFT calculations to identify ligands that lower the energy of the rate-determining transition state.

Table 2: Computationally Screened Ligand Effects on a Model Negishi Coupling Reaction
LigandActivation Energy (kcal/mol)Predicted Yield (%)
PPh₃18.575
P(o-tolyl)₃17.288
JohnPhos16.892

Note: The data in the table is hypothetical and for illustrative purposes, based on general trends in computational catalyst design.

QSAR (Quantitative Structure-Activity Relationship) Studies in Organozinc Chemistry

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the structural or property descriptors of a series of compounds with their chemical reactivity or biological activity. nih.govyoutube.comyoutube.comyoutube.com While more commonly applied in drug discovery, QSAR principles can be adapted to understand and predict the reactivity of organometallic reagents.

In the context of organozinc chemistry, a QSAR model could be developed to predict the reactivity of a series of substituted arylzinc or alkylzinc reagents in a specific reaction, such as a Negishi coupling. The structural descriptors in such a model could include electronic parameters (e.g., Hammett constants, calculated atomic charges), steric parameters (e.g., Taft steric parameters, molecular volume), and quantum chemical descriptors (e.g., HOMO/LUMO energies). youtube.com

For a series of compounds related to this compound, where the substituent on the phenyl ring is varied, a QSAR model could take the form of a linear equation:

log(k) = c₀ + c₁σ + c₂Eₛ + ...

where log(k) is the logarithm of the reaction rate constant, σ is the Hammett parameter of the substituent, Eₛ is the Taft steric parameter, and c₀, c₁, and c₂ are coefficients determined by regression analysis.

Although specific QSAR studies on this compound are not documented, the methodology offers a promising avenue for future research to systematically predict the reactivity of a diverse range of organozinc reagents and to guide the selection of the optimal reagent for a particular synthetic transformation.

Future Directions and Challenges in 4 Phenoxybutylzinc Bromide Research

Expansion of Substrate Scope in Cross-Coupling Reactions

A primary objective in the continued development of 4-phenoxybutylzinc bromide chemistry is the expansion of its substrate scope in cross-coupling reactions. While effective in many standard Negishi-type couplings, challenges remain with certain classes of electrophiles, particularly those that are sterically hindered, electronically deactivated, or contain sensitive functional groups.

Current research focuses on overcoming these limitations through the design of more active and selective catalyst systems. For instance, the development of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands for palladium and nickel catalysts has shown promise in improving coupling efficiency with traditionally difficult substrates. acs.org These advanced ligands can enhance the oxidative addition and reductive elimination steps of the catalytic cycle, allowing for reactions to proceed under milder conditions and with a broader range of functional group tolerance. acs.orgorganic-chemistry.org For example, studies on related organotrifluoroborate cross-couplings have shown that modifying the leaving group on the coupling partner can significantly improve reactivity and yield, a strategy that could be adapted for reactions involving this compound. organic-chemistry.orgnih.gov The goal is to develop methodologies that allow this compound to couple efficiently with a wider array of aryl and alkyl halides, pseudohalides, and other electrophilic partners.

Table 1: Challenges and Strategies in Expanding Substrate Scope

Challenging Substrate Class Key Issues Potential Strategies
Sterically Hindered Electrophiles Slow oxidative addition; low yields Use of bulky, electron-rich ligands (e.g., NHCs); higher reaction temperatures
Electron-Deficient Electrophiles Poor reactivity; competing side reactions Development of more reactive catalyst systems; use of activating additives
Heteroaryl Halides with Coordinating Heteroatoms Catalyst inhibition or deactivation Ligand design to minimize catalyst poisoning; use of alternative metal catalysts

Development of Earth-Abundant Metal Catalysis Alternatives to Palladium and Nickel (e.g., Cobalt, Iron)

The reliance on precious metals like palladium and, to a lesser extent, nickel for cross-coupling reactions presents significant long-term challenges related to cost, toxicity, and sustainability. rsc.orgchemrxiv.org A major thrust in modern synthetic chemistry is the replacement of these metals with catalysts based on more earth-abundant and less toxic alternatives, such as iron and cobalt. rsc.orgchemrxiv.orgrsc.org

Recent breakthroughs have demonstrated the viability of cobalt and iron salts as effective catalysts for Negishi-type cross-coupling reactions involving functionalized alkylzinc reagents. nih.govprinceton.edu For example, cobalt bromide and cobalt chloride, often in combination with simple bipyridine or other nitrogen-based ligands, have been shown to catalyze the coupling of alkylzinc reagents with a variety of (hetero)aryl halides. nih.govnih.gov These cobalt-catalyzed systems are attractive due to their cost-effectiveness and distinct mechanistic pathways, which can sometimes offer complementary selectivity compared to palladium. nih.govsustech.edu.cn Similarly, iron-catalyzed cross-couplings have emerged as a powerful tool, with catalysts like iron(III) acetylacetonate (B107027) promoting reactions between organozinc reagents and organic halides. princeton.edumonash.edunih.gov While mechanisms in iron catalysis are often complex and debated, potentially involving radical pathways, they offer a promising, low-cost alternative. princeton.edugrantome.com Applying these earth-abundant metal catalyst systems to reactions with this compound is a critical next step.

Table 2: Comparison of Metal Catalysts for Negishi-Type Couplings

Feature Palladium/Nickel Catalysis Cobalt/Iron Catalysis
Cost & Abundance High cost, low abundance Low cost, high abundance rsc.org
Toxicity Generally higher toxicity Generally lower toxicity
Reaction Mechanisms Well-studied (typically Pd(0)/Pd(II) cycles) Less understood, may involve radical or high-valent species nih.govprinceton.edu
Functional Group Tolerance Very high, well-established Good, but still under active development nih.govnih.gov

| Ligand Requirements | Often requires complex, expensive phosphine or NHC ligands | Can often be effective with simple, inexpensive ligands (e.g., bipyridine) or even no ligand nih.govnih.gov |

Integration with Multicomponent Reactions and Cascade Processes

To enhance synthetic efficiency and build molecular complexity rapidly, there is a growing interest in integrating organozinc reagents like this compound into multicomponent reactions (MCRs) and cascade processes. MCRs combine three or more reactants in a single operation to form a product that contains significant portions of all starting materials, offering remarkable step-economy. nih.govresearchgate.net

Recent studies have shown that alkylzinc bromides can be successfully employed as nucleophiles in three-component Mannich-type reactions, coupling with an aldehyde and an amine to generate complex α-branched amines. nih.govbeilstein-journals.org This demonstrates the feasibility of using reagents like this compound in similar one-pot, multi-bond-forming transformations. Cascade reactions, where the product of an initial reaction undergoes subsequent intramolecular transformations, are another powerful strategy. For instance, nickel-catalyzed processes have been developed that initiate a cascade of cyclization followed by a cross-coupling with an alkylzinc reagent, forming two new C(sp³)–C(sp³) bonds in one operation. researchgate.net Adapting such methodologies to incorporate the phenoxybutyl moiety could provide rapid access to complex cyclic structures.

Table 3: Hypothetical Multicomponent Reaction with this compound

Reactant 1 Reactant 2 Reactant 3 Product Structure Reaction Type

Exploration of New Chemical Transformations Beyond Traditional C-C Bond Formation (e.g., C-heteroatom bonds)

While the primary application of this compound is in the formation of carbon-carbon bonds, a significant future direction is the exploration of its use in forming carbon-heteroatom bonds (e.g., C-N, C-O, C-S). The development of catalytic methods for such transformations is of great importance for the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govnih.gov

Although less common than their C-C bond-forming counterparts, metal-catalyzed cross-couplings to form C-heteroatom bonds are an active area of research. Iron catalysis, for example, has recently been extended to the coupling of sp³-hybridized organohalides with soft nucleophiles like thiols, alcohols, and amines. nih.gov This suggests the potential for developing complementary reactions where an organozinc nucleophile, such as this compound, could be coupled with an electrophilic heteroatom source. The challenge lies in controlling the reactivity and preventing simple acid-base quenching, but success in this area would dramatically expand the synthetic utility of the reagent.

Table 4: Potential C-Heteroatom Bond-Forming Reactions

Target Bond Potential Electrophilic Partner Catalyst System
C–N Electrophilic aminating agents (e.g., R₂N-Cl) Palladium, Copper, or Iron-based catalysts
C–S Disulfides (RSSR), Sulfenyl chlorides (RSCl) Palladium or Nickel-based catalysts
C–O Electrophilic oxygen sources Copper or Palladium-based catalysts

| C–B | Boryl halides (e.g., BBr₃) or Diboron reagents | Palladium or Copper-based catalysts nih.gov |

Addressing Scalability and Industrial Feasibility of Synthetic Methods

For this compound to be a truly viable tool in industrial chemistry, the methods for its synthesis and use must be scalable, safe, and cost-effective. Traditional batch synthesis of organometallic reagents can pose challenges on a large scale, including issues with heat management, reagent handling, and reproducibility. researchgate.net

A significant advancement in addressing these challenges is the development of continuous flow chemistry for the synthesis of organozinc reagents. researchgate.netacs.org In a typical flow setup, a solution of the corresponding organic halide (4-phenoxybutyl bromide) is pumped through a packed bed of activated zinc metal. researchgate.net This method offers superior control over reaction parameters, enhanced safety due to the small reaction volume at any given time, and the potential for straightforward integration (telescoping) with subsequent cross-coupling reactions. acs.org Research into optimizing zinc activation, solvent choice, and flow conditions is crucial for making the large-scale production of this compound and its immediate use in subsequent reactions a feasible industrial process. researchgate.net

Table 5: Batch vs. Continuous Flow Synthesis of this compound

Feature Batch Synthesis Continuous Flow Synthesis
Heat Transfer Poor, difficult to control on a large scale Excellent, due to high surface-area-to-volume ratio
Safety Higher risk due to large volumes of reactive material wikipedia.org Inherently safer, small hold-up volume researchgate.net
Scalability Difficult, often requires complete process redesign Easier, can be achieved by running the system for longer or "numbering-up"
Reproducibility Can be variable due to mixing and thermal gradients Highly reproducible due to precise control of parameters researchgate.net

| Integration | Difficult to couple with subsequent steps | Easily "telescoped" into subsequent reaction streams acs.org |

Q & A

Basic: What are the established protocols for synthesizing 4-Phenoxybutylzinc bromide in laboratory settings?

Methodological Answer:
this compound is typically synthesized via transmetallation from its corresponding bromide precursor. A common approach involves reacting 4-Phenoxybutyl bromide with activated zinc metal under inert conditions (e.g., argon or nitrogen atmosphere) in anhydrous tetrahydrofuran (THF) or diethyl ether. For analogous organozinc compounds, purity is validated using gas chromatography (GC) (>98% purity as per GC standards for bromides ). Precursor synthesis may follow bromination of 4-Phenoxy-1-butanol using hydrobromic acid or PBr₃, similar to methods for 4-phenylbutyl bromide production .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm structure and assess purity. For phosphonium analogs, NMR data (e.g., δ ~7.5 ppm for aromatic protons) are critical .
  • Elemental Analysis: To verify stoichiometry (C, H, Br, Zn).
  • GC-MS: To detect residual solvents or byproducts.
  • Fourier-Transform Infrared Spectroscopy (FTIR): For functional group identification (C-O, Zn-Br bonds).

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Moisture Sensitivity: Store under inert gas (argon) and anhydrous conditions, as organozinc reagents are highly reactive with water .
  • Emergency Protocols: In case of skin contact, rinse immediately with water and consult SDS guidelines for bromides (e.g., 4-Bromobenzyl bromide SDS ).

Advanced: How does solvent choice influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Solvent polarity and coordination ability significantly impact reaction kinetics and selectivity. For example:

  • THF or Ethers: Enhance nucleophilicity of the organozinc species, favoring Negishi or Suzuki-Miyaura couplings.
  • Aprotic Solvents (e.g., Toluene): Reduce side reactions but may slow reaction rates.
  • Additives (e.g., LiCl): Improve solubility and stabilize the zinc reagent. Studies on Grignard reagents in THF (e.g., benzylmagnesium bromide ) suggest similar optimization strategies.

Advanced: What strategies can mitigate decomposition of this compound during storage?

Methodological Answer:

  • Inert Atmosphere Storage: Use Schlenk lines or gloveboxes to prevent oxidation.
  • Low-Temperature Storage: Maintain at –20°C to slow degradation.
  • Stabilization with Ligands: Add donor ligands (e.g., TMEDA) to coordinate Zn and enhance stability.
  • Regular Purity Checks: Monitor via GC or NMR, as recommended for bromides in long-term storage .

Advanced: How can researchers analyze contradictory data on the stability of this compound in different solvents?

Methodological Answer:

  • Controlled Replication: Repeat experiments under identical conditions (solvent, temperature, purity).
  • Kinetic Studies: Use in-situ techniques (e.g., UV-Vis, NMR) to track decomposition rates.
  • Statistical Design: Apply multivariate analysis (e.g., DOE) to isolate variables, as seen in capillary electrophoresis optimization for bromide ions .
  • Cross-Validation: Compare with stability data for structurally similar reagents (e.g., benzylzinc bromide).

Advanced: What role does this compound play in asymmetric catalysis, and how is its enantioselectivity optimized?

Methodological Answer:

  • Chiral Ligand Screening: Test ligands like BINAP or Josiphos to enhance enantioselectivity in cross-couplings.
  • Temperature Control: Lower temperatures (e.g., –40°C) often improve stereochemical outcomes.
  • Substrate Scope Analysis: Evaluate electronic and steric effects of aryl/alkyl partners. For phosphonium salts, enantioselective protocols (e.g., titanium-catalyzed additions ) provide methodological parallels.

Advanced: How can environmental impacts of this compound be assessed in field-scale studies?

Methodological Answer:

  • Leaching Experiments: Use vacuum solution samplers at multiple depths to monitor bromide ion mobility, as demonstrated in unsaturated soil studies .
  • Ecotoxicity Assays: Test biodegradability and toxicity in model organisms (e.g., Daphnia magna).
  • Regulatory Compliance: Align with EPA guidelines for bromides (e.g., detection limits of 0.10 mg/L ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.